- Trimethylsilyl Trifluoromethanesulfonate-promoted Reductive 2'-O-arylmethylation of Ribonucleoside DerivativesNucleosides, 2011, 30(6), 446-456,
Cas no 97219-04-0 (3',5'-O-(Di-tert-butylsilanediyl)uridine)

97219-04-0 structure
Nombre del producto:3',5'-O-(Di-tert-butylsilanediyl)uridine
3',5'-O-(Di-tert-butylsilanediyl)uridine Propiedades químicas y físicas
Nombre e identificación
-
- 3',5'-O-(Di-tert-butylsilanediyl)uridine
- 1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione
- 3′,5′-O-[Bis(1,1-dimethylethyl)silylene]uridine (ACI)
- 4H-Furo[3,2-d]-1,3,2-dioxasilin, uridine deriv. (ZCI)
- 3′,5′-O-(Di-tert-butylsilanediyl)uridine
- 1-[(4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxy-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-3H-pyrimidine-2,4-dione
- BS-47601
- 1-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]pyrimidine-2,4-dione
- F71760
- 97219-04-0
-
- Renchi: 1S/C17H28N2O6Si/c1-16(2,3)26(17(4,5)6)23-9-10-13(25-26)12(21)14(24-10)19-8-7-11(20)18-15(19)22/h7-8,10,12-14,21H,9H2,1-6H3,(H,18,20,22)/t10-,12-,13-,14-/m1/s1
- Clave inchi: GRBQGEFUMJONLP-FMKGYKFTSA-N
- Sonrisas: C([Si]1(OC[C@H]2O[C@@H](N3C=CC(=O)NC3=O)[C@@H]([C@@H]2O1)O)C(C)(C)C)(C)(C)C
Atributos calculados
- Calidad precisa: 384.17166315g/mol
- Masa isotópica única: 384.17166315g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 624
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 97.3Ų
Propiedades experimentales
- Denso: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.092 g/l) (25 º C),
3',5'-O-(Di-tert-butylsilanediyl)uridine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EETJ-1g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 1g |
$32.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1248565-1g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 1g |
$90 | 2024-06-06 | |
eNovation Chemicals LLC | Y1248565-250mg |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 250mg |
$65 | 2024-06-06 | |
Cooke Chemical | BD9659455-250mg |
1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |
97219-04-0 | 98% | 250mg |
RMB 84.80 | 2025-02-20 | |
eNovation Chemicals LLC | Y1248565-5g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 5g |
$190 | 2024-06-06 | |
Aaron | AR01EF1V-250mg |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 250mg |
$17.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1248565-250mg |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 250mg |
$65 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248565-1g |
3',5'-O-(Di-tert-butylsilanediyl)uridine |
97219-04-0 | 98% | 1g |
$95 | 2025-02-26 | |
Cooke Chemical | BD9659455-1g |
1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |
97219-04-0 | 98% | 1g |
RMB 228.80 | 2025-02-20 | |
Cooke Chemical | BD9659455-5g |
1-((4aR,6R,7R,7aS)-2,2-Di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione |
97219-04-0 | 98% | 5g |
RMB 800.00 | 2025-02-20 |
3',5'-O-(Di-tert-butylsilanediyl)uridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation of amino acid-containing nucleotide and nucleoside triphosphates as antiviral agents, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Synthesis of cyclic silyl ribonucleosides and its application to structural chemistryKenkyu Hokoku - Sen'i Kobunshi Zairyo Kenkyusho, 1988, (158), 115-20,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Dimethylformamide
Referencia
- Synthesis and restricted conformation of 3',5'-O-(di-tert-butylsilanediyl)ribonucleosidesChemistry Letters, 1990, (1), 97-100,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Dimethylformamide ; 0 °C; 15 min, rt
1.2 Reagents: Triethylamine ; 5 min, rt
1.3 Solvents: Dichloromethane , Water
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 5 min, rt
1.3 Solvents: Dichloromethane , Water
1.4 Reagents: Sodium chloride Solvents: Water
Referencia
- Synthesis of 2'-C-β-FluoromethyluridineOrganic Letters, 2003, 5(6), 807-810,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Dimethylformamide
Referencia
- Assembly of Short Oligoribonucleotides from Commercially Available Building Blocks on a Tetrapodal Soluble SupportCurrent Organic Synthesis, 2015, 12(2), 202-207,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Dimethylformamide
Referencia
- Regioselective protection of the 2'-hydroxyl group of N-acyl-3',5'-O-di(t-butyl)silanediylnucleoside derivatives by use of t-BuMgCl and 2-(trimethylsilyl)ethoxymethyl chlorideTetrahedron Letters, 1995, 36(10), 1683-4,
Métodos de producción 8
Condiciones de reacción
Referencia
- Nucleotide and nucleoside therapeutic compositions, combinations and uses related thereto, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Cyclic silicon-containing nucleoside derivatives, Japan, , ,
3',5'-O-(Di-tert-butylsilanediyl)uridine Raw materials
3',5'-O-(Di-tert-butylsilanediyl)uridine Preparation Products
3',5'-O-(Di-tert-butylsilanediyl)uridine Literatura relevante
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
97219-04-0 (3',5'-O-(Di-tert-butylsilanediyl)uridine) Productos relacionados
- 10395-50-3(2,2-dimethoxy-1,7,7-trimethyl-norbornane)
- 41109-94-8((2E,4E)-2-Cyano-5-phenyl-penta-2,4-dienoic acid methyl ester)
- 19156-53-7(4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid)
- 2097922-73-9(2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one)
- 2728765-95-3(5-{(2S)-2-aminopropylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 893980-32-0(N-(4-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2171292-89-8(2-{1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylazetidin-3-yl}propanoic acid)
- 1798677-69-6(3-[1-(3-Pyridinylsulfonyl)-3-azetidinyl]-2,4-thiazolidinedione)
- 391954-17-9(8-Chloro-2-ethylimidazo[1,2-a]pyrazine)
- 1506601-94-0(1-{spiro[2.2]pentan-1-yl}methanamine)
Proveedores recomendados
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
